エルツグリフロジン

概要

説明

エルツグリフロジンは、ナトリウム-グルコース共輸送体2(SGLT2)の選択的阻害剤であり、主に2型糖尿病の治療に使用されます。腎臓でのグルコースの再吸収を阻害することにより、尿中へのグルコース排泄量を増加させます。 これにより、2型糖尿病患者における血糖値の低下に役立ちます .

科学的研究の応用

Ertugliflozin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to manage type 2 diabetes mellitus by improving glycemic control. It has also been studied for its potential cardiovascular benefits, including reducing the risk of major adverse cardiovascular events and hospitalizations for heart failure . In chemistry, it is used as a model compound for studying the pharmacokinetics and pharmacodynamics of SGLT2 inhibitors . In industry, it is used in the development of new antidiabetic medications and formulations .

作用機序

エルツグリフロジンは、腎臓のナトリウム-グルコース共輸送体2(SGLT2)を阻害することにより、その効果を発揮します。 この阻害は、糸球体ろ過液からのグルコースの再吸収を防ぎ、尿中へのグルコース排泄量を増加させ、血糖値を低下させます . このプロセスに関与する分子標的は、腎臓の近位尿細管に位置するSGLT2タンパク質です .

Safety and Hazards

将来の方向性

Ertugliflozin has been evaluated in several clinical trials with a focus on glycemic control. These trials have demonstrated improvement in glycosylated hemoglobin, fasting plasma glucose, 2-hour postprandial glucose, decreased body weight, and lowering of blood pressure in patients with T2D when ertugliflozin is used as monotherapy or in addition to metformin, sitagliptin, insulin, and/or sulfonylureas . The findings from the VERTIS-CV trial were recently published and demonstrated that ertugliflozin use in patients with T2D and atherosclerotic CV disease is safe but did not demonstrate superiority in the lowering of major CV events compared to placebo .

生化学分析

Biochemical Properties

Ertugliflozin plays a crucial role in biochemical reactions by inhibiting the sodium-glucose cotransporter 2, which is predominantly expressed in the proximal renal tubules. This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby increasing urinary glucose excretion . Ertugliflozin interacts with several biomolecules, including the sodium-glucose cotransporter 2 protein itself. The binding of ertugliflozin to sodium-glucose cotransporter 2 is highly selective, ensuring minimal interaction with other glucose transporters .

Cellular Effects

Ertugliflozin exerts significant effects on various cell types, particularly renal tubular cells. By inhibiting sodium-glucose cotransporter 2, ertugliflozin reduces glucose reabsorption, leading to increased glucose excretion and decreased blood glucose levels . This reduction in glucose levels can influence cell signaling pathways, such as the insulin signaling pathway, and can lead to changes in gene expression related to glucose metabolism . Additionally, ertugliflozin has been shown to reduce oxidative stress and inflammation in renal cells, contributing to its protective effects on kidney function .

Molecular Mechanism

The molecular mechanism of action of ertugliflozin involves the selective inhibition of sodium-glucose cotransporter 2. Ertugliflozin binds to the sodium-glucose cotransporter 2 protein, blocking its ability to transport glucose and sodium ions across the renal tubular cell membrane . This inhibition leads to increased glucose excretion in the urine and decreased blood glucose levels. Ertugliflozin also affects the expression of genes involved in glucose metabolism and insulin signaling, further contributing to its hypoglycemic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ertugliflozin have been observed to change over time. Ertugliflozin is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 1 to 2 hours . The terminal elimination half-life of ertugliflozin ranges from 11 to 18 hours, allowing for once-daily dosing . Long-term studies have shown that ertugliflozin maintains its efficacy in reducing blood glucose levels over extended periods, with minimal degradation or loss of stability . Additionally, ertugliflozin has been shown to have long-term protective effects on renal function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of ertugliflozin vary with different dosages. Studies have shown that lower doses of ertugliflozin effectively reduce blood glucose levels without causing significant adverse effects . Higher doses of ertugliflozin can lead to increased urinary glucose excretion and potential adverse effects, such as dehydration and electrolyte imbalances . Threshold effects have been observed, with a plateau in glucose-lowering effects at higher doses . Toxicity studies in animal models have shown that ertugliflozin is generally well-tolerated, with a low incidence of adverse effects at therapeutic doses .

Metabolic Pathways

Ertugliflozin is primarily metabolized through glucuronidation, mediated by the enzymes uridine 5’-diphospho-glucuronosyltransferase 1A9 and uridine 5’-diphospho-glucuronosyltransferase 2B7 . Approximately 86% of ertugliflozin is metabolized via this pathway, resulting in the formation of pharmacologically inactive glucuronide conjugates . A minor portion of ertugliflozin undergoes oxidative metabolism by cytochrome P450 3A4, contributing to about 12% of its clearance . The metabolic pathways of ertugliflozin ensure its efficient elimination from the body, with minimal accumulation of active drug .

Transport and Distribution

Ertugliflozin is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 1 to 2 hours . The drug is widely distributed throughout the body, with a volume of distribution of approximately 85 liters . Ertugliflozin is highly bound to plasma proteins, primarily albumin, which facilitates its transport and distribution within the bloodstream . The primary route of elimination for ertugliflozin is through metabolism, with minimal renal excretion of the unchanged drug .

Subcellular Localization

Ertugliflozin primarily localizes to the renal proximal tubular cells, where it exerts its inhibitory effects on sodium-glucose cotransporter 2 . The drug’s localization to these cells is facilitated by its high affinity for the sodium-glucose cotransporter 2 protein, ensuring targeted inhibition of glucose reabsorption . Ertugliflozin does not undergo significant post-translational modifications or targeting signals that direct it to other cellular compartments or organelles .

準備方法

合成経路および反応条件: エルツグリフロジンの合成は、ピリジンの存在下で、中間体の第一級アルコール部分をトリチル基で保護することから始まる、複数の段階を伴います。 続いて、p-トルエンスルホン酸による脱保護が行われます . このプロセスには、式III、式IV、および式VIIの化合物の使用も含まれており、これらの化合物は、高い純度と収率を確保するために、適切な保護基で保護されています .

工業生産方法: エルツグリフロジンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高い収率と純度を確保するために、高度な技術と機器の使用が含まれています。 ピリジンなどの危険な化学物質の使用は、安全性と産業基準への準拠を確保するために最小限に抑えられています .

化学反応の分析

反応の種類: エルツグリフロジンは、酸化、還元、置換などのさまざまな化学反応を受けます。 酸性、アルカリ性、熱条件下では安定していますが、光分解および酸化条件下では著しい分解を示します .

一般的な試薬および条件: エルツグリフロジンを含む反応で使用される一般的な試薬には、脱保護のためのp-トルエンスルホン酸と、pH調整のためのオルトリン酸が含まれます。 反応は通常、化合物の安定性と純度を確保するために、制御された条件下で行われます .

生成される主要な生成物: エルツグリフロジンを含む反応から生成される主要な生成物には、主に尿中に排泄される代謝産物が含まれます。 主要な代謝経路はグルクロン酸抱合であり、代謝の約86%を占めます .

科学研究への応用

エルツグリフロジンは、化学、生物学、医学、および産業の分野において、幅広い科学研究への応用があります。医学では、血糖コントロールを改善することにより、2型糖尿病の管理に使用されます。 また、重篤な心血管イベントや心不全による入院のリスクを軽減するなど、潜在的な心血管系への有益な効果についても研究されています . 化学では、SGLT2阻害剤の薬物動態と薬力学を研究するためのモデル化合物として使用されます . 産業では、新しい抗糖尿病薬および製剤の開発に使用されています .

類似化合物との比較

エルツグリフロジンは、カナグリフロジン、ダパグリフロジン、エンパグリフロジンなども含まれるSGLT2阻害剤クラスの薬剤に属します。 これらの化合物と比較して、エルツグリフロジンは血糖値を低下させる効果が同等であることが示されていますが、安全性と副作用のプロファイルが異なる可能性があります . たとえば、エルツグリフロジンは、他のいくつかのSGLT2阻害剤と比較して、尿路感染症を引き起こすリスクが低いことがわかっています .

類似化合物のリスト:- カナグリフロジン

- ダパグリフロジン

- エンパグリフロジン

- ベクサグリフロジン

特性

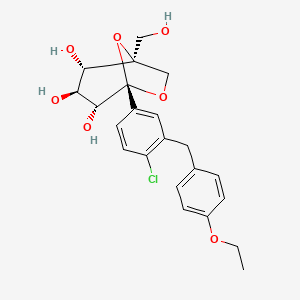

IUPAC Name |

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIACXAZCBVDEE-CUUWFGFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153120 | |

| Record name | PF-04971729 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very slightly soluble | |

| Record name | Ertugliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

As part of a normal process, the glucose from the blood is filtered for excretion and reabsorbed in the glomerulus so less than one percent of this glucose is excreted in the urine. The reabsorption is mediated by the sodium-dependent glucose cotransporter (SGLT), mainly the type 2 which is responsible for 90% of the reabsorbed glucose. Ertugliflozin is a small inhibitor of the SGLT2 and its activity increases glucose excretion, reducing hyperglycemia without the requirement of excessive insulin secretion. | |

| Record name | Ertugliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1210344-57-2, 1431329-06-4, 1210344-83-4 | |

| Record name | Ertugliflozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210344-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ertugliflozin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210344572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ertugliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-04971729 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-C-(hydroxymethyl)-beta-L-idopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ertugliflozin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ertugliflozin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ertugliflozin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C282481IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。